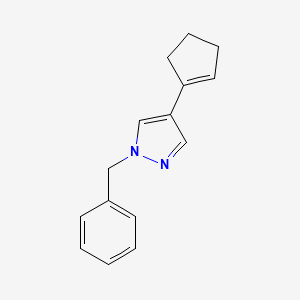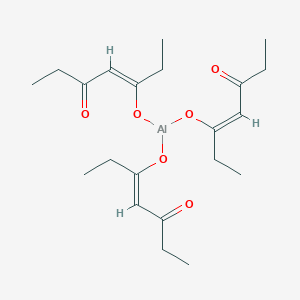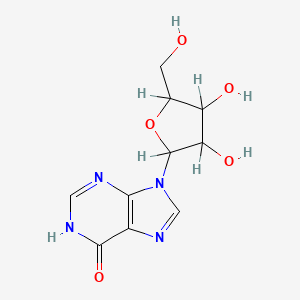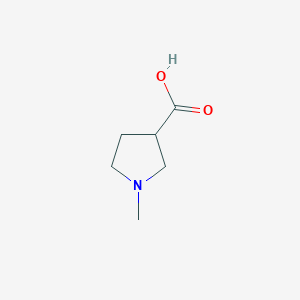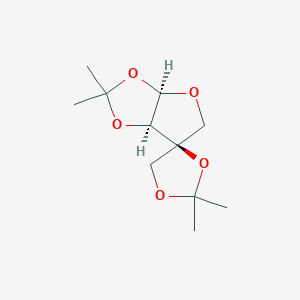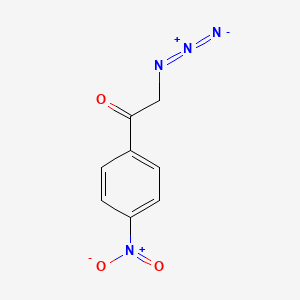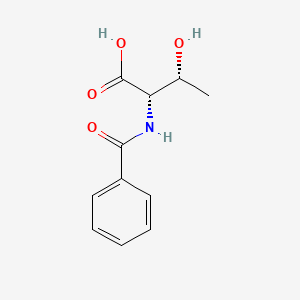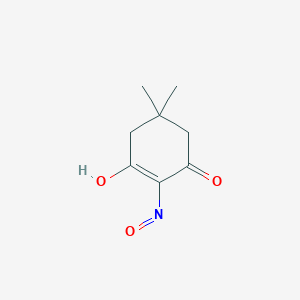
2-(Hydroxyimino)-5,5-dimethylcyclohexane-1,3-dione
説明
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography or NMR spectroscopy to determine the physical arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include the conditions under which the reactions occur, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity .科学的研究の応用
Condensation Reactions
Dimedone has been used in condensation reactions with o-phenylenediamine. It forms products like benzimidazo[2′,1′:1,2]isoquino[3,4-b]quinoxaline, indicating its utility in synthesizing complex heterocyclic compounds (Ukhin et al., 2019).
Electrophilic Iodination
Dimedone has been reported as an electrophilic iodinating agent for selectively iodinating electron-rich aromatics. Its mild nature allows for the selective synthesis of α-iodinated carbonyl compounds from allylic alcohols (Martinez-Erro et al., 2017).
Hydrogen Bonding Studies
Research on dimedone's derivatives, such as 4,4‐Dimethylcyclohexane‐1,3‐dione, has been conducted to understand their hydrogen bonding patterns. These studies contribute to the understanding of molecular interactions and structure (Barnes, 1996).
Intramolecular Reactions
Dimedone demonstrates unusual behavior in Michael additions to nitro-olefins, leading to the preparation of compounds like hydroxyiminobenzofuran-4(5H)-one. Such studies expand the knowledge of reaction mechanisms in organic chemistry (Ansell et al., 1971).
Chemosensors Development
Dimedone derivatives have been synthesized and used as chemosensors with reversible “on–off” sensing capabilities for detecting Co2+, highlighting its application in environmental monitoring and analytical chemistry (Subhasri & Anbuselvan, 2014).
Peptide Synthesis
Dimedone acts as a protecting agent for amino groups in peptide synthesis, demonstrating its utility in biochemistry and pharmaceutical research (Halpern & James, 1964).
作用機序
Safety and Hazards
特性
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-nitrosocyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-8(2)3-5(10)7(9-12)6(11)4-8/h10H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBQMCZCOQKTTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)N=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxyimino)-5,5-dimethylcyclohexane-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



